![molecular formula C7H7N3S B13668252 2-(5-Methyl-2-imidazolyl)thiazole](/img/structure/B13668252.png)
2-(5-Methyl-2-imidazolyl)thiazole
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Overview
Description
2-(5-Methyl-2-imidazolyl)thiazole is a heterocyclic organic compound that features both an imidazole and a thiazole ring These rings are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to the compound’s unique chemical properties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring contains both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-imidazolyl)thiazole typically involves the formation of the imidazole and thiazole rings through cyclization reactions. One common method involves the reaction of 2-aminothiazole with 5-methylimidazole under specific conditions. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-imidazolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole is a heterocyclic compound that has a thiazole ring, containing sulfur and nitrogen atoms. It also has an isopropyl group and an imidazole moiety. Thiazole derivatives have diverse biological activities, and the imidazole ring enhances the potential pharmacological applications of this compound.
Biological Activities
Thiazole and imidazole rings have biological activities. The specific biological activities of 2-isopropyl-4-(5-methyl-2-imidazolyl)thiazole need further investigation to understand its mechanisms of action and therapeutic potential.
Applications
The applications of 2-isopropyl-4-(5-methyl-2-imidazolyl)thiazole span several domains:
- Medicinal Chemistry Thiazole derivatives are used in drugs because of their antiviral activities .
- Agrochemicals Thiazole compounds are used as insecticides, herbicides, and fungicides in agriculture.
- Material Science Thiazole derivatives are used in dyes, pigments, and polymers.
- Catalysis As ligands in catalysis, these compounds facilitate chemical reactions.
Interaction Studies
Interaction studies involving 2-isopropyl-4-(5-methyl-2-imidazolyl)thiazole study its binding affinity and interactions with biological targets like enzymes or receptors. Methods like X-ray crystallography, NMR spectroscopy, and molecular docking are used. These studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic profile.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-imidazolyl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-2-imidazolyl)oxazole: Similar structure but with an oxygen atom instead of sulfur.
2-(5-Methyl-2-imidazolyl)isothiazole: Contains an isothiazole ring instead of a thiazole ring.
2-(5-Methyl-2-imidazolyl)benzothiazole: Features a benzene ring fused to the thiazole ring.
Uniqueness
2-(5-Methyl-2-imidazolyl)thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity
Biological Activity
2-(5-Methyl-2-imidazolyl)thiazole is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with an imidazole moiety, which contributes to its biological activity. The presence of both nitrogen-containing heterocycles enhances its potential to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. Notably, studies have shown that thiazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting moderate efficacy compared to standard antifungal agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has shown activity against several cancer cell lines, including glioblastoma and melanoma. For instance, certain derivatives have demonstrated IC50 values less than that of the reference drug doxorubicin, indicating superior cytotoxic effects .
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit xanthine oxidase (XO), a key enzyme in purine metabolism associated with gout treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole scaffold can enhance inhibitory potency .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby altering their activity. This interaction may block substrate access to active sites or interfere with signal transduction pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Leishmaniasis Treatment : A series of phthalimido-thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, demonstrating reduced toxicity in mammalian cells while effectively lowering parasite survival rates .
- Inflammation Models : In vivo studies using carrageenan-induced edema models have shown that thiazole derivatives can significantly reduce inflammation, supporting their potential use in anti-inflammatory therapies .
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-4-9-6(10-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10) |
InChI Key |
CALSBTQKBJGILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=CS2 |
Origin of Product |
United States |
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